molecular formula C21H22N4O3S B2962039 (2,3-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 921529-33-1

(2,3-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2962039
CAS RN: 921529-33-1
M. Wt: 410.49
InChI Key: GFLTUEDORFGALA-UHFFFAOYSA-N
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Description

“(2,3-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound . Its molecular formula is C35H34N6O4S2 and its molecular weight is 666.82.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C35H34N6O4S2. It contains several functional groups, including two methoxy groups, a thiophene ring, a pyridazine ring, and a piperazine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 666.82 g/mol. The exact mass is 501.18101613 g/mol and the monoisotopic mass is also 501.18101613 g/mol . It has a topological polar surface area of 80.8 Ų and a heavy atom count of 35 . The compound has a complexity of 712 .

Scientific Research Applications

Anticancer Research

The structural features of this compound, particularly the presence of a pyridazin-3-yl moiety, are indicative of potential anticancer properties. Compounds with similar structures have been shown to exhibit potent anticancer activities. They can act as inhibitors of cancer cell growth and proliferation by interfering with cellular signaling pathways .

Antibacterial and Antifungal Applications

The thiophen-2-yl group within the compound’s structure suggests it may have antibacterial and antifungal capabilities. Derivatives with thiophene rings have been utilized in the development of new antibacterial and antifungal agents, which can be crucial in combating drug-resistant strains of bacteria and fungi .

Anti-inflammatory Properties

Compounds containing piperazine rings, such as this one, are known to possess anti-inflammatory properties. They can be used to study the modulation of inflammatory responses in various diseases, potentially leading to the development of new anti-inflammatory drugs .

Neurological Disorder Treatments

The compound’s ability to cross the blood-brain barrier, suggested by its lipophilic dimethoxyphenyl groups, makes it a candidate for the treatment of neurological disorders. It could be used in the research of neuroinflammation-related pathologies, such as Alzheimer’s disease and Parkinson’s disease .

Immunological Modulators

The tetrahydroquinoline moiety present in related compounds has been associated with immunological modulator properties. This compound could be investigated for its potential to modulate immune responses, which is valuable in the treatment of metabolic and immunological diseases .

Material Chemistry

Beyond biomedical applications, the compound’s structure is also relevant in the field of material chemistry. It could be explored for the creation of new materials with specific electronic or optical properties, which are important in the development of sensors, displays, and other technological applications .

properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-27-17-6-3-5-15(20(17)28-2)21(26)25-12-10-24(11-13-25)19-9-8-16(22-23-19)18-7-4-14-29-18/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLTUEDORFGALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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